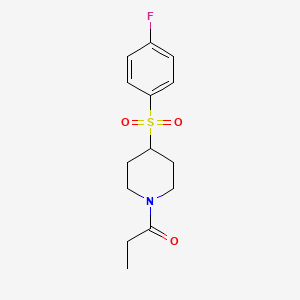

1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

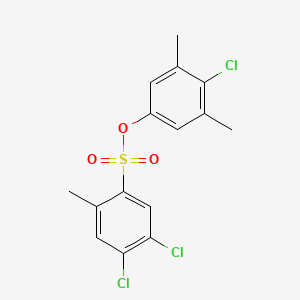

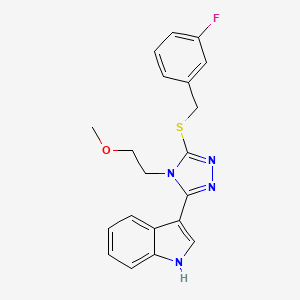

The molecular structure of “1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . This structure is attached to a sulfonyl group that is further connected to a fluorophenyl group.Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

- The compound demonstrates potential as an antimicrobial agent, particularly against bacterial and fungal pathogens affecting tomato plants, as shown by Vinaya et al. (2009) who synthesized similar derivatives and evaluated their antimicrobial efficacy (Vinaya et al., 2009).

Crystal and Molecular Structures

- Studies by Kubicki and Codding (2003) revealed insights into the crystal structures of related compounds, which can be crucial for understanding the compound's interactions and stability (Kubicki & Codding, 2003).

Chemical Transformations

- The compound has been involved in studies of chemical transformations, such as the piperidine to pyrrolidine ring transformation, documented by Ambrožič et al. (1998) (Ambrožič et al., 1998).

Biological Evaluation for Enzyme Inhibition

- Khalid et al. (2016) synthesized related compounds and evaluated them for enzyme inhibition, providing insights into potential therapeutic applications (Khalid et al., 2016).

Protection of Hydroxyl Groups in Carbohydrate Chemistry

- The compound's derivative has been used for protecting hydroxyl groups in carbohydrate chemistry, as detailed by Spjut et al. (2010) (Spjut, Qian, & Elofsson, 2010).

Polymorphism Control in Pharmaceutical Compounds

- Research by Takeguchi et al. (2015) highlights the role of similar compounds in controlling polymorphism of pharmaceutical agents, which is critical for drug formulation and stability (Takeguchi et al., 2015).

Synthesis of Anticancer Agents

- The synthesis and evaluation of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, related to this compound, for anticancer properties were explored by Rehman et al. (2018) (Rehman et al., 2018).

Cycloaddition Reaction for Sulfamidate-Fused Piperidin-4-Ones

- Liu et al. (2013) described a method involving this compound for the synthesis of sulfamidate-fused piperidin-4-ones, important in medicinal chemistry (Liu et al., 2013).

Orientations Futures

Propriétés

IUPAC Name |

1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO3S/c1-2-14(17)16-9-7-13(8-10-16)20(18,19)12-5-3-11(15)4-6-12/h3-6,13H,2,7-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVXTUASLYVDFFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC(CC1)S(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((3-methylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2360133.png)

![3-[4-Oxo-5-(3-phenyl-allylidene)-2-thioxo-thiazolidin-3-yl]-propionic acid](/img/structure/B2360135.png)

![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/no-structure.png)

![N-(2-ethoxyphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2360142.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide](/img/structure/B2360148.png)